

5-Hydroxyisatoic Anhydride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Hydroxy isatoic anhydride*

Cat. No.: B174216

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisatoic anhydride, systematically known as 6-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.^[1] Its structure, incorporating both a hydroxyl group and a reactive anhydride functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of the known chemical properties of 5-hydroxyisatoic anhydride, including its physical characteristics, spectral data, and reactivity.

Chemical and Physical Properties

5-Hydroxyisatoic anhydride is a white to off-white or yellow solid at room temperature.^[1] While it is sparingly soluble in water, its solubility in common organic solvents has not been extensively documented in publicly available literature.^[1] Due to its anhydride functional group, it is sensitive to moisture and should be stored in a dry environment.

A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the data, such as the pKa, are predicted values and should be considered as estimates until experimentally verified.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ NO ₄	[1]
Molecular Weight	179.13 g/mol	
CAS Number	195986-91-5	[1]
IUPAC Name	6-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione	[2]
Appearance	White to off-white/yellow solid	[1]
Solubility in Water	Sparingly soluble	[1]
Predicted pKa	8.82 ± 0.20	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Topological Polar Surface Area	75.6 Å ²	[1]

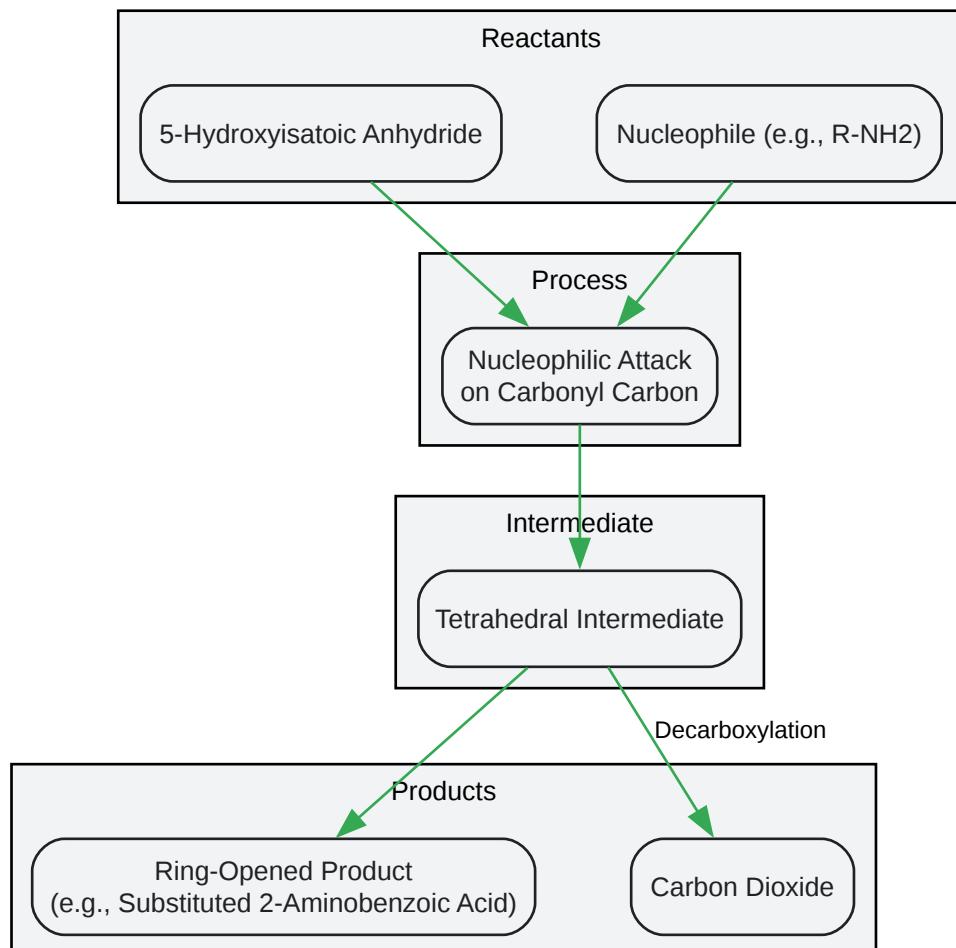
Spectroscopic Data

Detailed experimental spectroscopic data for 5-hydroxyisatoic anhydride, including ¹H NMR, ¹³C NMR, and mass spectrometry, are not readily available in the public domain. However, based on the known spectral characteristics of cyclic anhydrides and aromatic compounds, the following key features would be expected:

- **Infrared (IR) Spectroscopy:** The IR spectrum of 5-hydroxyisatoic anhydride is expected to show two characteristic carbonyl (C=O) stretching bands typical for a cyclic anhydride.[\[3\]](#) Additionally, a broad absorption band corresponding to the hydroxyl (O-H) group stretch would be present, as well as C-H stretching and bending vibrations from the aromatic ring.
- **¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H NMR spectrum would display signals corresponding to the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these protons would provide information about their substitution pattern. A broad singlet for the hydroxyl proton and another for the N-H proton of the anhydride ring would also be anticipated.

- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^{13}C NMR spectrum would show distinct signals for the carbonyl carbons of the anhydride, the aromatic carbons (both protonated and quaternary), and the carbon bearing the hydroxyl group.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (179.13 g/mol).

Reactivity and Synthetic Applications


Isatoic anhydrides are versatile reagents in organic synthesis, primarily utilized as precursors for a range of heterocyclic compounds. The anhydride functional group is susceptible to nucleophilic attack, leading to ring-opening reactions.

Reaction with Nucleophiles

5-Hydroxyisatoic anhydride is expected to react with various nucleophiles, such as amines, alcohols, and thiols, in a manner characteristic of cyclic anhydrides. The reaction with a primary amine, for instance, would likely proceed via nucleophilic acyl substitution at one of the carbonyl carbons, leading to the formation of an N-substituted 2-aminobenzoic acid derivative. This reaction is a common strategy for the synthesis of substituted anthranilamides, which are important intermediates in the preparation of quinazolinones and other biologically active heterocycles.

Logical Workflow for Nucleophilic Acyl Substitution

General Reaction of 5-Hydroxyisatoic Anhydride with a Nucleophile

[Click to download full resolution via product page](#)

Caption: General workflow of the reaction between 5-Hydroxyisatoic anhydride and a nucleophile.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of 5-hydroxyisatoic anhydride are not widely published. However, general methods for the synthesis of related isatoic anhydrides often involve the cyclization of the corresponding anthranilic acid derivatives. For instance, the synthesis of 5-chloroisatoic anhydride has been reported to

proceed from 2-amino-5-chlorobenzoic acid. A plausible synthetic route to 5-hydroxyisatoic anhydride could therefore involve the cyclization of 2-amino-5-hydroxybenzoic acid.

Applications in Drug Discovery and Development

While 5-hydroxyisatoic anhydride itself is primarily a synthetic intermediate, its derivatives have potential applications in drug discovery. The isatoic anhydride scaffold is a precursor to a wide range of heterocyclic systems, including quinazolines, quinazolinones, and benzodiazepines, many of which exhibit significant biological activity. The hydroxyl group on the benzene ring of 5-hydroxyisatoic anhydride provides a handle for further functionalization, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs. For example, derivatives of isatoic anhydride have been investigated for their potential as enzyme inhibitors and as agents with antimicrobial or anticancer properties.

Safety and Handling

A comprehensive safety data sheet (SDS) for 5-hydroxyisatoic anhydride is not readily available. However, based on the reactivity of anhydrides, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Anhydrides are generally irritants to the skin, eyes, and respiratory tract. The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Hydroxyisatoic Anhydride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b174216#5-hydroxy-isatoic-anhydride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com